molecular formula C14H19NO2 B12568487 1-(4-Morpholinophenyl)butan-1-one CAS No. 199109-88-1

1-(4-Morpholinophenyl)butan-1-one

Cat. No.: B12568487
CAS No.: 199109-88-1
M. Wt: 233.31 g/mol
InChI Key: JKVSAZTYCZKNDX-UHFFFAOYSA-N
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Description

1-(4-Morpholinophenyl)butan-1-one is an organic compound with the molecular formula C14H19NO2. It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a butanone backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Morpholinophenyl)butan-1-one typically involves the reaction of 4-morpholinophenyl with butanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include morpholine, phenyl derivatives, and butanone .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced equipment and technology ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholinophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Morpholinophenyl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Morpholinophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring and phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 1-(4-Morpholinophenyl)butan-1-one is unique due to its specific structural features, such as the morpholine ring and phenyl group attached to a butanone backboneCompared to similar compounds, it may exhibit different biological activities and industrial uses .

Properties

CAS No.

199109-88-1

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(4-morpholin-4-ylphenyl)butan-1-one

InChI

InChI=1S/C14H19NO2/c1-2-3-14(16)12-4-6-13(7-5-12)15-8-10-17-11-9-15/h4-7H,2-3,8-11H2,1H3

InChI Key

JKVSAZTYCZKNDX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

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